molecular formula C5H10BrN B13488890 3-bromo-N-methylcyclobutan-1-amine

3-bromo-N-methylcyclobutan-1-amine

Cat. No.: B13488890
M. Wt: 164.04 g/mol
InChI Key: DQAZQKYFTHOAGK-UHFFFAOYSA-N
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Description

3-bromo-N-methylcyclobutan-1-amine is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methylcyclobutan-1-amine typically involves the bromination of N-methylcyclobutan-1-amine. This can be achieved through the reaction of N-methylcyclobutan-1-amine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methylcyclobutan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Products depend on the nucleophile used, such as N-methylcyclobutan-1-amine derivatives.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include N-methylcyclobutan-1-amine or other reduced derivatives.

Scientific Research Applications

3-bromo-N-methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylcyclobutan-1-amine
  • 3-chloro-N-methylcyclobutan-1-amine
  • N-methylcyclobutan-1-amine

Uniqueness

3-bromo-N-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

3-bromo-N-methylcyclobutan-1-amine

InChI

InChI=1S/C5H10BrN/c1-7-5-2-4(6)3-5/h4-5,7H,2-3H2,1H3

InChI Key

DQAZQKYFTHOAGK-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)Br

Origin of Product

United States

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